molecular formula C21H22ClNO4 B2384769 3,5-Bis(prop-2-en-1-yl) 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 406710-13-2

3,5-Bis(prop-2-en-1-yl) 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B2384769
CAS No.: 406710-13-2
M. Wt: 387.86
InChI Key: LKTUJASDDXLJIC-UHFFFAOYSA-N
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Description

“3,5-Bis(prop-2-en-1-yl) 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate” is a complex organic compound belonging to the dihydropyridine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-Bis(prop-2-en-1-yl) 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate” typically involves multi-step organic reactions. A common method includes:

    Starting Materials: Appropriate aldehydes, ketones, and amines.

    Reaction Conditions: Catalysts such as acids or bases, solvents like ethanol or methanol, and controlled temperatures.

    Steps: Condensation reactions followed by cyclization to form the dihydropyridine ring.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch or Continuous Processes: Depending on the scale and efficiency required.

    Purification: Techniques like crystallization, distillation, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

Medicine

    Therapeutics: Investigated for its potential as an antihypertensive agent.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example:

    Ion Channels: Modulation of calcium ion channels in cardiovascular applications.

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine used as a calcium channel blocker.

    Amlodipine: Similar structure and used for hypertension treatment.

Uniqueness

“3,5-Bis(prop-2-en-1-yl) 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate” may have unique properties such as enhanced stability or specific biological activity that distinguishes it from other dihydropyridines.

Properties

IUPAC Name

bis(prop-2-enyl) 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO4/c1-5-10-26-20(24)17-13(3)23-14(4)18(21(25)27-11-6-2)19(17)15-8-7-9-16(22)12-15/h5-9,12,19,23H,1-2,10-11H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTUJASDDXLJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC(=CC=C2)Cl)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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